molecular formula C16H14F3NO3S B3795132 2-(5-acetyl-3-thienyl)-N-[4-(trifluoromethoxy)benzyl]acetamide

2-(5-acetyl-3-thienyl)-N-[4-(trifluoromethoxy)benzyl]acetamide

Cat. No.: B3795132
M. Wt: 357.3 g/mol
InChI Key: OMMIHKOINFISHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-(5-acetyl-3-thienyl)-N-[4-(trifluoromethoxy)benzyl]acetamide” is an organic compound containing a thiophene ring, an acetyl group, a benzyl group, and a trifluoromethoxy group. Thiophene is a five-membered ring with four carbon atoms and one sulfur atom . The acetyl group is a functional group consisting of a methyl group single-bonded to a carbonyl. The carbonyl’s carbon atom is also bonded to the remainder of the molecule . The benzyl group is an aromatic ring attached to a CH2 group . The trifluoromethoxy group consists of a carbon atom bonded to three fluorine atoms and one oxygen atom .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its functional groups. For example, the presence of the trifluoromethoxy group might make the compound more electronegative .

Safety and Hazards

The safety and hazards of a compound depend on its structure and properties. For example, some thiophene derivatives are known to be mutagenic .

Properties

IUPAC Name

2-(5-acetylthiophen-3-yl)-N-[[4-(trifluoromethoxy)phenyl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3NO3S/c1-10(21)14-6-12(9-24-14)7-15(22)20-8-11-2-4-13(5-3-11)23-16(17,18)19/h2-6,9H,7-8H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMMIHKOINFISHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CS1)CC(=O)NCC2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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